molecular formula C24H24O6 B5047991 3-Methoxy-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzaldehyde

3-Methoxy-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzaldehyde

Cat. No.: B5047991
M. Wt: 408.4 g/mol
InChI Key: LYBMGXWROWIVID-UHFFFAOYSA-N
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Description

3-Methoxy-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzaldehyde is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and a benzaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzaldehyde typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the etherification of 3-methoxy-4-hydroxybenzaldehyde with 2-(3-phenoxyphenoxy)ethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and phenoxy groups can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: 3-Methoxy-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzoic acid.

    Reduction: 3-Methoxy-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways, possibly due to its structural similarity to certain bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzaldehyde is not fully understood, but it is believed to interact with various molecular targets due to its structural features. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The ether linkages and aromatic rings could play a role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-hydroxybenzaldehyde (Vanillin): Known for its use as a flavoring agent and in pharmaceuticals.

    3-Ethoxy-4-methoxybenzaldehyde: Used as a pharmaceutical intermediate and in neuroinflammatory studies.

    4-Methoxy-3-methylbenzaldehyde: Utilized in various chemical syntheses.

Uniqueness

3-Methoxy-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzaldehyde is unique due to its multiple ether linkages and extended aromatic system, which may confer distinct chemical and biological properties compared to its simpler analogs.

Properties

IUPAC Name

3-methoxy-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O6/c1-26-24-16-19(18-25)10-11-23(24)29-15-13-27-12-14-28-21-8-5-9-22(17-21)30-20-6-3-2-4-7-20/h2-11,16-18H,12-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBMGXWROWIVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCOCCOC2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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